ORY-1001

Übersicht

Beschreibung

Diese Verbindung hat eine signifikante antileukämische Aktivität gezeigt und wird hauptsächlich in der Forschung im Zusammenhang mit rezidivierender oder refraktärer akuter myeloischer Leukämie eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ORY-1001 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen:

Bildung der Kernstruktur: Die Synthese beginnt mit der Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen.

Funktionsgruppenmodifikationen: Anschließende Schritte umfassen die Einführung von funktionellen Gruppen, die für die Hemmung von LSD1 notwendig sind. Dazu gehört die Addition spezifischer Substituenten, die die Selektivität und Potenz der Verbindung verbessern.

Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation und Chromatographie gereinigt, um die gewünschte Reinheit und Ausbeute zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Kosteneffizienz und Skalierbarkeit optimiert. Zu den wichtigsten Überlegungen gehören:

Optimierung der Reaktionsbedingungen: Temperatur-, Druck- und Lösungsmittelbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren.

Automatisierung und Prozesskontrolle: Automatisierte Systeme werden verwendet, um die Reaktionsparameter zu überwachen und zu steuern, um eine konstante Qualität und Ausbeute zu gewährleisten.

Umwelt- und Sicherheitsaspekte: Industrielle Prozesse sind so konzipiert, dass die Umweltbelastung minimiert und die Sicherheit der Mitarbeiter gewährleistet wird.

Wissenschaftliche Forschungsanwendungen

ORY-1001 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of LSD1 and its effects on histone demethylation.

Biology: Investigated for its role in regulating gene expression and cellular differentiation.

Medicine: Explored as a potential therapeutic agent for treating acute myeloid leukemia and other cancers.

Industry: Utilized in the development of new drugs targeting epigenetic enzymes.

Wirkmechanismus

ORY-1001, also known as ORY1001 HCl or this compound(trans), is a small oral molecule that has been developed as a potent and selective inhibitor of the epigenetic enzyme Lysine Specific Demethylase-1 (LSD1/KDM1A) .

Target of Action

The primary target of this compound is the lysine-specific demethylase KDM1A, also known as LSD1 . KDM1A is a key regulator of stem cell potential in acute myeloid leukemia (AML) and high levels of KDM1A are known to correlate with more aggressive types of cancer and poor prognosis for patients .

Mode of Action

This compound acts as a covalent and highly selective inhibitor of KDM1A . It induces H3K4me2 accumulation on KDM1A target genes, which leads to blast differentiation and reduction of leukemic stem cell capacity in AML .

Biochemical Pathways

The inhibition of KDM1A by this compound affects the epigenetic regulation of gene expression. This results in the accumulation of H3K4me2 on KDM1A target genes, which in turn induces differentiation of leukemic cells .

Result of Action

This compound has been shown to induce differentiation of leukemic cells in cell lines, primary AML samples, and AML patients . It is able to decrease leukemic growth and prolong survival of mouse models of acute leukemia . Furthermore, this compound significantly inhibited the cell proliferation, colony formation, cell cycle, and induced apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. This compound exhibits potent synergy with standard-of-care drugs and selective epigenetic inhibitors . .

Biochemische Analyse

Biochemical Properties

ORY-1001 plays a significant role in biochemical reactions. It interacts with the lysine-specific demethylase KDM1A, a key regulator of stem cell potential in acute myeloid leukemia (AML) . The interaction between this compound and KDM1A leads to the accumulation of H3K4me2 on KDM1A target genes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It induces differentiation of leukemic cells in cell lines, primary AML samples, and AML patients . It also compromises leukemic stem cell activity in AML .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with KDM1A, leading to enzyme inhibition . This results in changes in gene expression, specifically the accumulation of H3K4me2 on KDM1A target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to decrease leukemic growth and prolong survival in mouse models of acute leukemia .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It exhibits potent synergy with standard-of-care drugs and selective epigenetic inhibitors .

Metabolic Pathways

This compound is involved in metabolic pathways related to the regulation of stem cell potential in AML . It interacts with KDM1A, affecting metabolic flux and metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ORY-1001 involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the Core Structure: The synthesis begins with the formation of the core structure through a series of condensation and cyclization reactions.

Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the inhibition of LSD1. This includes the addition of specific substituents that enhance the compound’s selectivity and potency.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Key considerations include:

Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and minimize impurities.

Automation and Process Control: Automated systems are used to monitor and control the reaction parameters, ensuring consistent quality and yield.

Environmental and Safety Considerations: Industrial processes are designed to minimize environmental impact and ensure the safety of workers.

Analyse Chemischer Reaktionen

Arten von Reaktionen

ORY-1001 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren, was möglicherweise seine biologische Aktivität verändert.

Substitution: Substitutionsreaktionen können verschiedene Substituenten einführen, die die Potenz und Selektivität der Verbindung verbessern oder verringern können.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.

Substitutionsreagenzien: Halogenierungsmittel und Nukleophile werden in Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von hydroxylierten oder Ketonderivaten führen, während Reduktion Alkohole oder Amine liefern kann.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von LSD1 und seine Auswirkungen auf die Histondemethylierung zu untersuchen.

Biologie: Untersucht hinsichtlich seiner Rolle bei der Regulation der Genexpression und der Zelldifferenzierung.

Medizin: Als potenzieller Therapeutikum für die Behandlung von akuter myeloischer Leukämie und anderen Krebsarten untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf epigenetische Enzyme abzielen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym Lysin-spezifische Demethylase 1 (LSD1 oder KDM1A) hemmt. Dieses Enzym ist an der Demethylierung von Histonen beteiligt, was eine entscheidende Rolle bei der Regulation der Genexpression spielt. Durch die Hemmung von LSD1 kann this compound die Expression von Genen verändern, die an der Zelldifferenzierung, -proliferation und -überlebensfähigkeit beteiligt sind. Dieser Mechanismus ist im Zusammenhang mit akuter myeloischer Leukämie besonders relevant, bei der eine Dysregulation der Genexpression zur Erkrankung beiträgt .

Vergleich Mit ähnlichen Verbindungen

ORY-1001 ist einzigartig in seiner hohen Potenz und Selektivität für LSD1. Ähnliche Verbindungen umfassen:

GSK2879552: Ein weiterer LSD1-Hemmer mit ähnlichen Anwendungen in der Krebsforschung.

SP2509: Ein selektiver LSD1-Hemmer, der in epigenetischen Studien verwendet wird.

GSK-LSD1: Eine Verbindung mit hoher Selektivität für LSD1, die in verschiedenen Forschungsanwendungen verwendet wird.

Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch seine orale Bioverfügbarkeit und seine starke antileukämische Aktivität aus .

Wenn Sie spezifische Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, sich zu melden!

Biologische Aktivität

ORY-1001, also known as iadademstat, is a novel and highly selective inhibitor of lysine-specific demethylase 1 (LSD1, KDM1A). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia (AML) and other malignancies. The biological activity of this compound is characterized by its ability to induce differentiation in leukemic cells, inhibit cancer stem cell functionality, and modulate various signaling pathways.

This compound functions primarily by inhibiting LSD1, an enzyme that demethylates histone proteins and is involved in the regulation of gene expression. By inhibiting LSD1, this compound leads to the accumulation of di-methylated histone H3 at lysine 4 (H3K4me2), which is associated with transcriptional activation of differentiation-related genes. This mechanism is crucial for inducing differentiation in AML cells and reducing their proliferative capacity.

Preclinical Studies

Preclinical studies have demonstrated that this compound effectively induces differentiation of AML cells at low concentrations (< 1 nM) and compromises the capacity of leukemic stem cells. In vitro studies showed that treatment with this compound resulted in a significant upregulation of monocyte/macrophage differentiation markers in AML cell lines. Additionally, these effects correlated with reduced tumor growth in rodent models of leukemia .

Table 1: Summary of Preclinical Findings on this compound

Clinical Studies

The first-in-human Phase I study assessed the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed or refractory acute leukemia. The study revealed a favorable safety profile and notable biological activity, including the induction of differentiation in leukemic blast cells. Notably, patients with MLL-translocated AML showed a particularly high sensitivity to this compound treatment, with 80% exhibiting significant morphological and molecular differentiation .

Table 2: Clinical Study Outcomes for this compound

Case Studies

Several case studies have illustrated the effectiveness of this compound in clinical settings. For instance, one patient achieved complete remission after receiving a single cycle of treatment, highlighting the compound's potential as a therapeutic agent for AML. Additionally, RNA sequencing data from treated patients indicated significant changes in gene expression profiles consistent with differentiation responses .

Additional Research Findings

Recent studies have also explored the impact of this compound on cancer stem cells beyond AML. In breast cancer models, this compound was shown to inhibit mammosphere formation driven by SOX2, a transcription factor associated with cancer stem cell properties. This suggests that this compound may have broader applications across various malignancies by targeting stemness pathways .

Eigenschaften

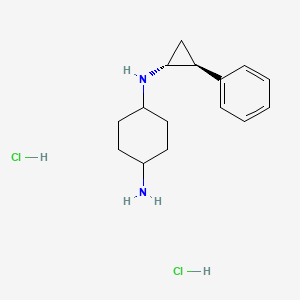

IUPAC Name |

4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCINOBZMLCREGM-RNNUGBGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431303-72-8 | |

| Record name | Iadademstat dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431303728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IADADEMSTAT DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G02YXY861Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.